High-Potency PD-1/PD-L1 Interaction Disruption Compared to a Common Reference Inhibitor
PD1-PDL1-IN 1 demonstrates superior potency in disrupting the PD-1/PD-L1 protein-protein interaction compared to the well-characterized reference inhibitor BMS-202. In a cell-free HTRF assay, PD1-PDL1-IN 1 exhibits an IC50 of approximately 6 nM, which is an order of magnitude more potent than the 60.93 nM IC50 observed for BMS-202 under comparable conditions [1]. This 10-fold difference in potency is a critical factor for experimental design where maximal target engagement at lower concentrations is desired.
| Evidence Dimension | In vitro potency (IC50) for PD-1/PD-L1 interaction disruption |
|---|---|
| Target Compound Data | ~6 nM |
| Comparator Or Baseline | BMS-202: 60.93 nM |
| Quantified Difference | ~10-fold more potent |
| Conditions | Cell-free Homogeneous Time-Resolved Fluorescence (HTRF) assay |
Why This Matters
A 10-fold increase in potency enables the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving assay robustness.
- [1] Li, C., et al. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Table 3, PMC11803765, 2024. View Source
